BenchChemオンラインストアへようこそ!

alpha-Dihydroequilin-d5

LC-MS/MS quantitative bioanalysis stable isotope labeling

Alpha-Dihydroequilin-d5 is the only internal standard that fully matches the extraction recovery, ionization efficiency, and chromatographic retention of 17α-dihydroequilin. Non-deuterated or structural analogs introduce >30% matrix-dependent bias, compromising FDA/EMA bioanalytical validation (±15% accuracy, ≤15% CV). This d5-labeled compound is essential for isomer-specific quantification in Premarin pharmacokinetic studies, ERα vs. ERβ activation profiling, and USP monograph compliance testing. Substituting with unlabeled standards or generic estrogens leads to systematic quantification error and failed method validation.

Molecular Formula C18H22O2
Molecular Weight 275.4 g/mol
Cat. No. B12423406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Dihydroequilin-d5
Molecular FormulaC18H22O2
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O
InChIInChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i3D,7D2,10D,17D
InChIKeyNLLMJANWPUQQTA-FAQOVSBASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Dihydroequilin-d5: Deuterated Internal Standard for Accurate Estrogen Quantification


Alpha-Dihydroequilin-d5 is a deuterium-labeled analog of the naturally occurring equine estrogen 17α-dihydroequilin. The compound features five deuterium atoms incorporated into its steroidal structure, yielding a molecular weight of 275.4 g/mol, which is +5 Da relative to the unlabeled parent compound . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable precise quantification of alpha-dihydroequilin and related estrogen metabolites in complex biological matrices . Unlike structural analog internal standards, deuterated SIL-IS compounds like alpha-Dihydroequilin-d5 exhibit near-identical physicochemical properties—including extraction recovery, ionization efficiency, and chromatographic retention behavior—to the target analyte, thereby minimizing matrix effects and analytical variability [1].

Why Alpha-Dihydroequilin-d5 Cannot Be Substituted by Unlabeled or Alternative Estrogen Standards


Substituting alpha-Dihydroequilin-d5 with unlabeled alpha-dihydroequilin or a structural analog internal standard (e.g., a non-deuterated steroid) introduces systematic quantification error in LC-MS/MS workflows. While structural analogs may exhibit similar chromatographic behavior, they do not fully compensate for matrix-dependent ionization suppression or enhancement, which can exceed 30% variability in biological samples such as plasma or urine [1]. Furthermore, alpha-dihydroequilin itself possesses distinct receptor binding and functional activity profiles relative to closely related estrogens—including 17β-dihydroequilin (2- to 6-fold higher ER affinity [2]), 17β-estradiol (12–17% relative transcriptional activity via ERα [3]), and equilin (lower ER binding potency [2])—meaning that accurate, compound-specific quantification is essential for pharmacological studies of conjugated equine estrogens and hormone replacement therapy research. The deuterated internal standard ensures that any analytical bias is matched precisely to the target analyte, a requirement that cannot be met by generic estrogen internal standards.

Quantitative Differentiation of Alpha-Dihydroequilin-d5 Against Structural Analogs and Alternative Internal Standards


Deuterium-Induced Mass Shift Enables Baseline-Resolved MRM Quantification

Alpha-Dihydroequilin-d5 exhibits a +5 Da mass shift relative to unlabeled alpha-dihydroequilin due to substitution of five hydrogen atoms with deuterium. This mass difference is sufficient to achieve complete baseline separation of the isotopic envelopes in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, eliminating cross-talk between the analyte and internal standard channels. In contrast, a +3 Da or +4 Da deuterated analog (e.g., β-Dihydroequilin-d3 or β-Dihydroequilin-d4 [1]) may exhibit partial isotopic overlap with the naturally abundant M+2 or M+3 isotopomers of the unlabeled analyte, introducing bias at low concentrations .

LC-MS/MS quantitative bioanalysis stable isotope labeling

Chromatographic Co-Elution and Matrix Effect Compensation in Biological Matrices

As a stable isotope-labeled internal standard, alpha-Dihydroequilin-d5 demonstrates near-identical chromatographic retention time and ionization response to its unlabeled counterpart alpha-dihydroequilin. This co-elution behavior ensures that any matrix-induced ionization suppression or enhancement affects both the analyte and internal standard proportionally, resulting in a consistent response ratio across varying sample conditions. In contrast, structural analog internal standards—such as using estrone or equilin as the internal standard for alpha-dihydroequilin quantification—may exhibit retention time offsets of 0.3–1.5 minutes and differential ionization responses in lipid-rich matrices, leading to accuracy deviations exceeding 15% [1].

matrix effect ionization suppression LC-MS/MS validation

Receptor Binding Affinity Relative to 17β-Estradiol Establishes Distinct Pharmacological Identity

Although the deuterium label does not alter the pharmacological activity of alpha-Dihydroequilin-d5 relative to unlabeled alpha-dihydroequilin, understanding the parent compound's distinct receptor binding profile is essential for selecting the correct internal standard for studies of conjugated equine estrogens. In competitive binding assays using [3H]17β-dihydroequilin on human endometrial cytosol receptors, 17α-dihydroequilin (alpha-dihydroequilin) exhibited a binding potency ranked below 17β-dihydroequilin, 17β-estradiol, 17β-dihydroequilenin, estrone, and equilin, but above 17α-estradiol, 17α-dihydroequilenin, and equilenin [1]. The affinity constant (Ka) for 17β-dihydroequilin was 2- to 6-fold higher than that of 17β-estradiol, while 17α-dihydroequilin displayed substantially lower relative binding affinity [1].

estrogen receptor binding affinity equine estrogens

ERα-Mediated Transcriptional Activity Represents Only 12–17% of 17β-Estradiol

In HepG2 cells transfected with ERα and a secreted alkaline phosphatase (SEAP) reporter gene, the ring B unsaturated estrogens—including 17α-dihydroequilin—induced transcriptional activity at levels 12–17% of that achieved by 17β-estradiol [1]. In contrast, when the same estrogens were evaluated via ERβ, their relative activity ranged from 66% to 290% of 17β-estradiol, with equilenin exhibiting the highest activity [1]. Notably, 17β-dihydroequilin displayed 200% of the activity of 17β-estradiol when both ERα and ERβ were co-expressed [1]. This differential ER subtype selectivity underscores the unique pharmacological fingerprint of alpha-dihydroequilin relative to its 17β-stereoisomer and to 17β-estradiol.

transcriptional activation ERα secreted alkaline phosphatase

Clinical Relevance: Alpha-Dihydroequilin Comprises 13.8–15% of Conjugated Equine Estrogens (Premarin)

Alpha-Dihydroequilin (as its 3-sulfate ester sodium salt) is the third most abundant estrogenic constituent in the pharmaceutical preparation Premarin (conjugated equine estrogens), comprising approximately 13.8–15% of the total formulation [1][2]. By comparison, estrone sulfate constitutes 50–62% and equilin sulfate constitutes 22–30% of the formulation [2]. Despite being a quantitatively significant component, its pharmacological contribution has been less extensively characterized than estrone or equilin. Preclinical studies have demonstrated that 17α-dihydroequilin sulfate exerts independent biological effects, including modulation of insulin sensitivity and antioxidant activity [2]. Additionally, in vitro studies have shown that 17α-dihydroequilin can prevent 17β-estradiol-induced proliferation of ER-positive MCF-7 breast cancer cells, indicating potential antineoplastic activity [3].

Premarin conjugated equine estrogens hormone replacement therapy

Beta-Dihydroequilin-d4/d5 Are Structurally Distinct Internal Standards for the 17β-Isomer

Commercially available deuterated dihydroequilin internal standards include β-Dihydroequilin-d3, β-Dihydroequilin-d4, and β-Dihydroequilin-d5, which are specifically labeled for the quantification of 17β-dihydroequilin—the stereoisomer that exhibits 2- to 6-fold higher estrogen receptor binding affinity than 17β-estradiol and 200% transcriptional activity relative to 17β-estradiol in ERα/ERβ co-expression assays [1][2]. Alpha-Dihydroequilin-d5 is the isotopically labeled counterpart for 17α-dihydroequilin, enabling isomer-specific quantification. Procurement of the correct deuterated internal standard—matched to the specific stereoisomer under investigation—is critical because the 17α- and 17β- forms demonstrate markedly different receptor binding affinities, transcriptional activation profiles, and clinical pharmacokinetics [3].

isomer-specific quantification deuterated internal standard 17β-dihydroequilin

High-Value Application Scenarios for Alpha-Dihydroequilin-d5 Procurement


Quantitative Bioanalysis of Alpha-Dihydroequilin in Pharmacokinetic Studies of Premarin

Alpha-Dihydroequilin-d5 serves as the internal standard of choice for LC-MS/MS quantification of 17α-dihydroequilin in plasma, serum, or urine samples from clinical studies of conjugated equine estrogens (Premarin). Given that 17α-dihydroequilin sulfate constitutes 13.8–15% of the Premarin formulation , accurate measurement of its systemic exposure is essential for understanding the composite pharmacokinetic-pharmacodynamic profile of this multi-component hormone replacement therapy. The deuterated internal standard compensates for matrix effects in biological samples and enables method validation to meet FDA/EMA bioanalytical guidelines (±15% accuracy, ≤15% CV) .

Isomer-Specific Quantification in Estrogen Receptor Subtype Selectivity Research

Research investigating the differential activation of ERα versus ERβ by ring B unsaturated estrogens requires isomer-specific quantification to avoid confounding results. Alpha-Dihydroequilin-d5 enables precise measurement of the 17α-isomer distinct from the 17β-isomer (quantified using β-Dihydroequilin-d4/d5). This is particularly relevant given that 17α-dihydroequilin exhibits 12–17% ERα-mediated transcriptional activity relative to 17β-estradiol, whereas 17β-dihydroequilin achieves 200% activity under ERα/ERβ co-expression conditions . Accurate isomer-resolved quantification is essential for correlating receptor activation profiles with specific estrogenic constituents.

Quality Control and Impurity Profiling of Conjugated Equine Estrogen Drug Products

Pharmaceutical manufacturers and contract testing laboratories can employ alpha-Dihydroequilin-d5 as an internal standard for quantifying 17α-dihydroequilin content and monitoring related impurities in conjugated equine estrogen drug substances and finished products. USP monographs for conjugated estrogens require quantification of multiple individual estrogenic components. A matched deuterated internal standard ensures method accuracy and reproducibility across different production batches and manufacturing sites, supporting regulatory compliance and product consistency .

Metabolic Fate and Biotransformation Studies of Equilin-Derived Estrogens

Equilin, a major component of Premarin, undergoes metabolic reduction to both 17α-dihydroequilin and 17β-dihydroequilin in vivo . Alpha-Dihydroequilin-d5 can be used as a tracer or internal standard in studies designed to quantify the relative formation of these stereoisomeric metabolites across different tissues, species, or patient populations. The deuterium label enables tracking of the exogenously administered standard without interference from endogenous or equilin-derived alpha-dihydroequilin, providing critical data on tissue-specific 17α/17β reduction ratios and their pharmacological implications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Dihydroequilin-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.